5-iodo-3-methyl-1H-benzimidazol-2-one
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Overview
Description
5-iodo-3-methyl-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-3-methyl-1H-benzimidazol-2-one typically involves the iodination of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-iodo-3-methyl-1H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-benzimidazole derivative, while oxidation can produce a benzimidazole-2-one derivative.
Scientific Research Applications
5-iodo-3-methyl-1H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the synthesis of dyes and pigments, as well as in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-iodo-3-methyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The iodine atom enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This can result in the disruption of essential biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 5-nitro-6-methyl-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
The presence of the iodine atom at the 6-position makes 5-iodo-3-methyl-1H-benzimidazol-2-one unique compared to its analogs. The iodine atom increases the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C8H7IN2O |
---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
5-iodo-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H7IN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) |
InChI Key |
HXABHSXDLBIAQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)I)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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